REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:7][C:8]1[CH:13]=[C:12](I)[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]=1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.[NH2:61][C:62]1[CH:71]=[CH:70][CH:69]=[CH:68][C:63]=1[C:64]([NH:66][CH3:67])=[O:65]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:7][C:8]1[CH:13]=[C:12]([NH:61][C:62]2[CH:71]=[CH:70][CH:69]=[CH:68][C:63]=2[C:64]([NH:66][CH3:67])=[O:65])[C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]=1 |f:0.1.2,7.8.9|
|
Name
|
Cesium carbonate
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Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.604 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)I)C(F)(F)F
|
Name
|
|
Quantity
|
0.362 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.784 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC)C=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.094 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
purified directly by chromatography on silica eluting with a mixture of 50% EtOAc in isohexane
|
Type
|
ADDITION
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Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.168 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |